CAY10698

Overview

Description

CAY10698 is a chemical compound known for its role as a selective inhibitor of the enzyme 12-lipoxygenase. This enzyme is involved in the metabolism of arachidonic acid to produce various bioactive lipids. This compound has been studied for its potential therapeutic applications, particularly in the context of inflammation and cancer .

Mechanism of Action

Target of Action

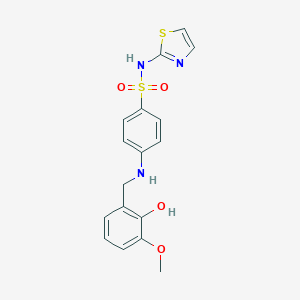

CAY10698, also known as 4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX) . 12-LOX is an enzyme that catalyzes the formation of 12-HpETE from arachidonic acid . It has been found to be expressed in various tumor cells as well as pancreatic islets .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipoxygenase pathway . By inhibiting 12-LOX, this compound prevents the formation of 12-HpETE from arachidonic acid . This can have downstream effects on various cellular processes, including inflammation and platelet function .

Pharmacokinetics

The solubility of this compound in various solvents such as dmso and ethanol is provided , which can influence its bioavailability.

Result of Action

The inhibition of 12-LOX by this compound can modulate hemostasis and thrombosis through its role in regulating platelet function . It can also affect the behavior of various tumor cells and pancreatic islets, where 12-LOX is expressed .

Biochemical Analysis

Biochemical Properties

CAY10698 plays a significant role in biochemical reactions. It interacts with the enzyme 12-Lipoxygenase (12-LOX), inhibiting its function with an IC50 value of 5.1 µM . It demonstrates greatly reduced potency for 15-LO-1, 15-LO-2, and 5-LO .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating the activity of 12-LOX, an enzyme implicated in the modulation of hemostasis and thrombosis through its role in regulating platelet function .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of 12-LOX . By binding to this enzyme, it prevents the formation of 12-HpETE from arachidonic acid, thereby influencing various cellular processes .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme 12-LOX

Preparation Methods

The synthesis of CAY10698 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes:

Formation of the core structure: This involves the reaction of a substituted benzene ring with a thiazole derivative.

Functional group modifications: Introduction of sulfonamide and methoxy groups to enhance the inhibitory activity against 12-lipoxygenase.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent product quality through rigorous quality control measures.

Chemical Reactions Analysis

CAY10698 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.

Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CAY10698 has several scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of 12-lipoxygenase and its role in lipid metabolism.

Biology: Investigated for its effects on cellular processes involving 12-lipoxygenase, such as inflammation and cell proliferation.

Medicine: Explored for potential therapeutic applications in diseases where 12-lipoxygenase plays a role, such as cancer and inflammatory disorders.

Industry: Potential applications in the development of new drugs targeting 12-lipoxygenase .

Comparison with Similar Compounds

CAY10698 is unique in its high selectivity for 12-lipoxygenase compared to other lipoxygenases such as 5-lipoxygenase and 15-lipoxygenase. Similar compounds include:

Compound 105: A potent inhibitor of human epithelial 15-lipoxygenase-2.

Aureusidin: Another lipoxygenase inhibitor with different selectivity profiles.

Montelukast: A leukotriene receptor antagonist that indirectly affects lipoxygenase pathways.

This compound stands out due to its specific inhibition of 12-lipoxygenase, making it a valuable tool for studying this enzyme’s role in various biological processes.

Biological Activity

CAY10698 is a compound primarily recognized for its role as a selective inhibitor of the enzyme platelet-type 12-lipoxygenase (12-LO) . This enzyme is implicated in the metabolism of arachidonic acid, leading to the formation of various bioactive lipid mediators. The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications in various diseases, particularly those involving inflammation and cancer.

Chemical Profile

- CAS Number : 684236-01-9

- Molecular Formula : C₁₈H₁₇N₃O₄S

- Molecular Weight : 367.40 g/mol

This compound functions by inhibiting the activity of 12-LO, which catalyzes the conversion of arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HpETE). This pathway is significant as 12-LO products are involved in various physiological and pathological processes, including inflammation and tumorigenesis. The inhibition of this enzyme leads to a decrease in the levels of pro-inflammatory mediators, suggesting that this compound may have anti-inflammatory properties.

Biological Activity

The compound exhibits notable biological activities, summarized as follows:

| Activity | IC50 Value | Effect |

|---|---|---|

| 12-lipoxygenase inhibition | 5.1 µM | Reduces production of inflammatory mediators |

| Anti-inflammatory effects | N/A | Decreases cytokine release in vitro |

| Antitumor activity | N/A | Inhibits proliferation of certain cancer cell lines |

Research Findings

- Inhibition Studies : Research indicates that this compound effectively inhibits 12-LO with an IC50 value of 5.1 µM, demonstrating its potency as a selective inhibitor . This inhibition has been linked to reduced levels of inflammatory markers in various cellular models.

- Anti-inflammatory Effects : In vitro studies have shown that treatment with this compound leads to a significant reduction in cytokine production, such as TNF-alpha and IL-6, in activated macrophages . These findings suggest potential applications in treating inflammatory diseases.

- Antitumor Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by modulating lipid signaling pathways associated with tumor growth . Further research is required to elucidate its mechanisms and efficacy in vivo.

Future Directions

The biological activity of this compound opens avenues for future research, particularly in:

- Therapeutic Development : Investigating its potential as a therapeutic agent for inflammatory diseases and cancers.

- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its effects on lipid metabolism and signaling pathways.

- Clinical Trials : Initiating clinical trials to assess safety, efficacy, and optimal dosing regimens for potential therapeutic use.

Properties

IUPAC Name |

4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-24-15-4-2-3-12(16(15)21)11-19-13-5-7-14(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-10,19,21H,11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENSVXZQMJBVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.